molecular formula C12H13N3O2S2 B5662202 3-allyl-4-amino-N-(2-furylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 618076-56-5

3-allyl-4-amino-N-(2-furylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No. B5662202
CAS RN: 618076-56-5
M. Wt: 295.4 g/mol
InChI Key: HCUWAEMBWDLZKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to the one , often involves tandem synthesis techniques, including the Knoevenagel reaction, Michael reaction, and intramolecular condensation. These methods allow for the regioselective introduction of various substituents into the thiazole core, as demonstrated in studies where 4-alkyl-6-amino-4-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides were synthesized and then alkylated at the S atom to form corresponding thioethers (Dyachenko & Karpov, 2013).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. X-ray diffraction (XRD) analysis is commonly used to determine the crystal and molecular structure of these compounds, providing insights into their potential interaction mechanisms with biological targets. The unique determination of structures like 6-allylsulfanyl-2-amino-4-isobutyl-N3,N5-di-m-tolyl-3,4-dihydropyridine-3,5-dicarboxamide showcases the utility of XRD in understanding these molecules' conformations (Dyachenko & Karpov, 2013).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including electrophilic cyclization and nucleophilic addition, leading to a wide range of compounds with diverse chemical properties. For instance, allylic amides and thioamides can be cyclized to form 2-oxazolines and 2-thiazolines, respectively, showcasing the versatility of thiazole chemistry in synthesizing heterocyclic compounds with potential biological activities (Engman, 1991).

properties

IUPAC Name

4-amino-N-(furan-2-ylmethyl)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-2-5-15-10(13)9(19-12(15)18)11(16)14-7-8-4-3-6-17-8/h2-4,6H,1,5,7,13H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUWAEMBWDLZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=S)C(=O)NCC2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

618076-56-5
Record name 3-ALLYL-4-AMINO-N-(2-FURYLMETHYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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